
C1-resveratrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C1-resveratrol, also known as 3,5,4’-trihydroxystilbene, is a naturally occurring polyphenolic compound found in various plants, including grapes, blueberries, and peanuts. It is a type of stilbenoid and is produced by plants in response to stress, injury, or fungal infection. This compound has gained significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
C1-resveratrol can be synthesized through several methods. One common synthetic route involves the use of the Julia-Kocienski reaction, which is a key step in the synthesis of stilbenes. This reaction typically involves the condensation of a benzaldehyde derivative with a sulfone, followed by a reduction step to yield the desired stilbene .
Another method involves the use of the Heck reaction, where a halogenated benzene derivative is coupled with a styrene derivative in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as grape skins and Japanese knotweed. due to the low natural abundance of this compound, biotechnological methods have been developed. These methods include the use of genetically engineered microorganisms, such as Escherichia coli, to produce this compound through fermentation processes .
Analyse Chemischer Reaktionen
Types of Reactions
C1-resveratrol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction of this compound can yield dihydroresveratrol.
Substitution: this compound can undergo substitution reactions, where one or more of its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides, and other electrophilic reagents.
Major Products Formed
Oxidation: Quinones and other oxidation products.
Reduction: Dihydroresveratrol.
Substitution: Various substituted resveratrol derivatives.
Wissenschaftliche Forschungsanwendungen
C1-resveratrol has a wide range of scientific research applications, including:
Wirkmechanismus
C1-resveratrol exerts its effects through multiple molecular targets and pathways. It is known to activate sirtuins, a family of proteins involved in cellular regulation and longevity. This compound also inhibits the activity of enzymes such as cyclooxygenase and ribonucleotide reductase, which are involved in inflammation and DNA synthesis, respectively . Additionally, this compound modulates various signaling pathways, including the NF-kappaB pathway, which plays a key role in inflammation and immune response .
Vergleich Mit ähnlichen Verbindungen
C1-resveratrol is often compared with other polyphenolic compounds, such as:
Quercetin: Another polyphenol with antioxidant and anti-inflammatory properties.
Curcumin: A polyphenol found in turmeric, known for its anti-inflammatory and anticancer properties.
Epigallocatechin gallate (EGCG): A major polyphenol in green tea with antioxidant and anticancer effects.
This compound is unique due to its stilbene structure and its ability to modulate multiple molecular targets and pathways, making it a versatile compound with diverse biological activities .
Eigenschaften
Molekularformel |
C30H27NO3 |
|---|---|
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
N-[[2-[2-[(E)-2-(4-hydroxyphenyl)ethenyl]phenyl]phenyl]methyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C30H27NO3/c1-34-27-18-13-23(14-19-27)20-30(33)31-21-25-7-3-5-9-29(25)28-8-4-2-6-24(28)15-10-22-11-16-26(32)17-12-22/h2-19,32H,20-21H2,1H3,(H,31,33)/b15-10+ |
InChI-Schlüssel |
QSWPWYCCMHTPIG-XNTDXEJSSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3/C=C/C4=CC=C(C=C4)O |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=CC=CC=C2C3=CC=CC=C3C=CC4=CC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


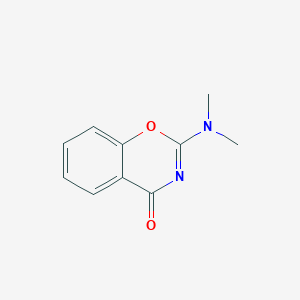
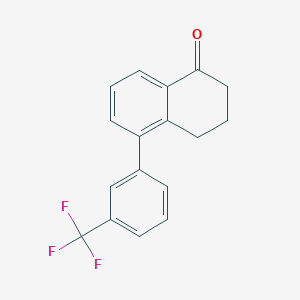
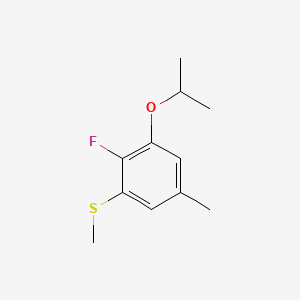
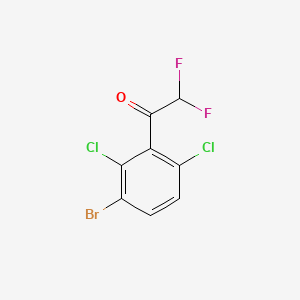
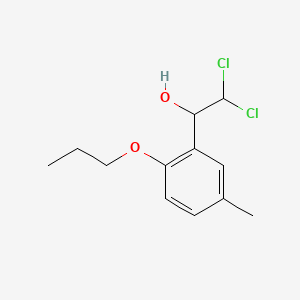
![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)
![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
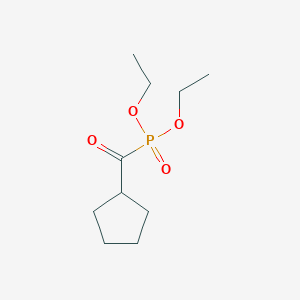
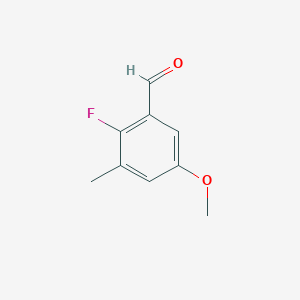
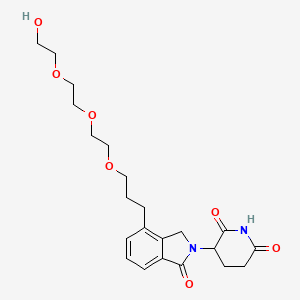
![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)

